5-(Acetylamino)-2-chlorobenzoic acid

Vue d'ensemble

Description

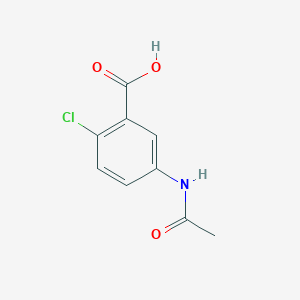

5-(Acetylamino)-2-chlorobenzoic acid (CAS: 719282-11-8) is a benzoic acid derivative with the molecular formula C₉H₈ClNO₃ and a molecular weight of 213.62 g/mol . Structurally, it features a chlorine atom at the ortho-position, an acetyl-protected amino group at the para-position relative to the chlorine, and a carboxylic acid group. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetylamino)-2-chlorobenzoic acid can be achieved through several methods. One common approach involves the acetylation of 2-chloro-5-aminobenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetylation occurring at the amino group to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of acetic anhydride as the acetylating agent and pyridine as the catalyst remains common, with reaction conditions optimized for high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Acetylamino)-2-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The acetylamino group can be oxidized or reduced to form different derivatives.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-aminobenzoic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of N-acetyl-2-chloro-5-nitrobenzoic acid.

Reduction: Formation of 2-chloro-5-aminobenzoic acid.

Hydrolysis: Formation of 2-chloro-5-aminobenzoic acid.

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of 5-(Acetylamino)-2-chlorobenzoic acid exhibit potent analgesic and anti-inflammatory activities. For instance, studies have shown that related compounds can significantly reduce pain in animal models, outperforming traditional analgesics like acetaminophen.

- Case Study : An in-vivo study assessed the analgesic effects of a derivative of this compound using the acetic acid-induced writhing test. Results indicated a reduction in pain response comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of this compound and its derivatives has been extensively studied to optimize their therapeutic efficacy. Modifications to the acetamido group have been shown to enhance binding affinity to cyclooxygenase-2 (COX-2) receptors, which are critical targets for anti-inflammatory drugs.

- Data Table: Binding Affinity Comparison

| Compound Name | Binding Affinity (kcal/mol) | Activity Level |

|---|---|---|

| This compound | -8.5 | High |

| Acetaminophen | -7.0 | Moderate |

| Aspirin | -6.8 | Low |

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, including acylation and chlorination processes. Researchers have synthesized various derivatives to explore their biological activities further.

In Vitro and In Vivo Studies

Numerous studies have evaluated the biological activities of this compound and its derivatives against various pathogens, including bacteria and fungi.

- In Vitro Testing : Compounds derived from this compound were tested against mycobacterial strains, showing significant inhibitory effects comparable to standard antibiotics .

- In Vivo Testing : Animal models have been used to assess the anti-inflammatory effects, demonstrating that certain derivatives can effectively reduce inflammation without significant side effects .

Mécanisme D'action

The mechanism of action of 5-(Acetylamino)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Amino-5-Chlorobenzoic Acid (5-Chloroanthranilic Acid)

- CAS : 635-21-2

- Molecular Formula: C₇H₆ClNO₂

- Molecular Weight : 171.58 g/mol

- Key Differences: Lacks the acetyl group, featuring a free amino (-NH₂) group instead. Lower molecular weight (171.58 vs. 213.62 g/mol) due to the absence of the acetyl moiety. Melting Point: 209–213°C , compared to unavailable data for the acetylated form. Reactivity: The free amino group is more reactive in nucleophilic reactions, whereas the acetylated derivative offers stability against oxidation and side reactions .

5-Amino-2-Chlorobenzoic Acid

- CAS : 89-54-3

- Molecular Formula: C₇H₆ClNO₂

- Molecular Weight : 171.58 g/mol

- Key Differences: Positional isomer: Amino group at position 5 and chlorine at position 2 (vs. acetylated amino at position 5 in the target compound).

5-Bromo-2-Chlorobenzoic Acid

- Molecular Formula : C₇H₄BrClO₂

- Molecular Weight : 235.46 g/mol

- Key Differences: Bromine replaces the acetylated amino group, altering electronic properties. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance reactivity in aromatic substitution reactions .

5-(Boc-Amino)-2-Chlorobenzoic Acid

Methyl 5-Chloro-2-Acetamidobenzoate

- CAS : 20676-54-4

- Molecular Formula: C₁₀H₁₀ClNO₃

- Molecular Weight : 227.64 g/mol

- Key Differences: Methyl ester derivative of 5-(Acetylamino)-2-chlorobenzoic acid. Enhanced lipophilicity due to the ester group, improving solubility in organic solvents .

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

- This compound: Moderate solubility in polar aprotic solvents (e.g., DMF) due to the carboxylic acid group. The acetyl group increases lipophilicity compared to amino analogs .

- Amino analogs (e.g., 2-Amino-5-chlorobenzoic acid): Higher aqueous solubility due to the polar -NH₂ group .

Activité Biologique

5-(Acetylamino)-2-chlorobenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory applications. This article aims to present a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: CHClNO. Its structure features an acetylamino group and a chlorine atom at the ortho position relative to the carboxylic acid group. This arrangement is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves acylation reactions using acetic anhydride or acyl chlorides. The derivatives of this compound have been synthesized to enhance selectivity and potency against specific biological targets, particularly cyclooxygenase-2 (COX-2) receptors .

Analgesic Properties

This compound has shown significant analgesic activity in various in vivo studies. Key findings include:

- Anti-nociceptive Activity : In a writhing test induced by acetic acid, this compound demonstrated an effective dose (ED) of approximately 4.95 mg/kg, indicating strong peripheral anti-nociceptive effects .

- Comparison with Standard Analgesics : Its analgesic effect was found to be 10 to 25 times more potent than acetaminophen and acetylsalicylic acid (ASA), which have ED values of 1944 mg/kg and 1500 mg/kg respectively .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Inhibition of Edema : It significantly reduced edema in animal models when tested against carrageenan-induced paw edema and croton oil-induced dermatitis .

- Formalin Test : In the formalin test, it was effective during the inflammatory phase but less so during the neurogenic phase, highlighting its potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have indicated that this compound derivatives possess a higher binding affinity for COX-2 receptors compared to traditional NSAIDs. The computational analysis showed that modifications at the methyl position enhance selectivity and bioavailability .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate plasma protein binding and absorption characteristics:

| Property | Value |

|---|---|

| Human Intestinal Absorption | 91.95% |

| Caco-2 Cell Permeability | 20.70 nm/s |

| Plasma Protein Binding | 66.41% |

| Blood-Brain Barrier Penetration | <1 (inactive) |

Toxicological assessments conducted according to OECD guidelines revealed no acute toxicity at doses up to 5000 mg/kg .

Case Studies

Recent studies have explored the efficacy of various derivatives of this compound:

- Study on Derivatives : Research involving benzyl and phenyl derivatives showed enhanced analgesic properties compared to the parent compound, suggesting avenues for further drug development .

- In Silico Predictions : The use of computational tools has predicted that some derivatives may possess considerable biological activity, with scores indicating their potential as therapeutic agents against pain and inflammation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(Acetylamino)-2-chlorobenzoic acid, and how can reaction efficiency be optimized?

A common approach involves acetylation of 5-amino-2-chlorobenzoic acid using acetic anhydride or acetyl chloride under controlled conditions. For example, coupling reactions (e.g., benzyl ester intermediates followed by hydrogenolysis, as seen in analogous compounds ) can stabilize reactive groups. Optimization may require adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acetylating agent), temperature (40–60°C), and solvent polarity (e.g., DMF or THF). Monitor progress via TLC (silica gel, ethyl acetate/hexane) or HPLC .

Q. How should researchers handle solubility challenges during purification?

This compound’s solubility is likely pH-dependent due to the carboxylic acid and acetylated amine groups. Use polar aprotic solvents (e.g., DMSO) for dissolution and recrystallize from ethanol/water mixtures. For column chromatography, employ gradient elution (e.g., 0–5% methanol in dichloromethane) to separate byproducts. Pre-purify via acid-base extraction: dissolve in dilute NaOH, filter, and precipitate with HCl .

Q. What safety protocols are critical when working with halogenated benzoic acid derivatives?

Wear PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as halogenated aromatics may cause respiratory irritation or sensitization. Store at 2–8°C in airtight containers away from oxidizers. First-aid measures for exposure include rinsing eyes/skin with water and seeking medical attention with the SDS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) for structural confirmation?

Cross-validate using complementary techniques:

- NMR : Compare and shifts with computed spectra (DFT calculations). The acetyl group should show a carbonyl peak at ~170 ppm in NMR.

- IR : Confirm acetyl C=O stretch (~1650–1700 cm) and carboxylic acid O-H stretch (broad ~2500–3000 cm). Discrepancies may indicate impurities or tautomerism; repeat under anhydrous conditions .

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]) and fragmentation patterns (e.g., loss of acetyl or chlorine groups) .

Q. What strategies are effective for analyzing thermal stability and decomposition pathways?

Perform thermogravimetric analysis (TGA) under nitrogen to identify decomposition onset temperatures. Pair with DSC to detect phase transitions. For mechanistic insights, use pyrolysis-GC/MS to identify volatile byproducts (e.g., CO from decarboxylation or HCl release). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can inform storage guidelines .

Q. How can researchers mitigate side reactions during functionalization (e.g., esterification or amidation)?

Protect the carboxylic acid group as a methyl ester (using thionyl chloride/MeOH) before modifying the acetylated amine. For amidation, use coupling agents like EDCI/HOBt to minimize racemization. Monitor selectivity via LC-MS; if chlorination occurs at unintended positions, employ directing groups (e.g., nitro) during synthesis .

Q. Key Notes

- Synthesis : Adapt methodologies from structurally related chloro-amino benzoic acids (e.g., 4-amino-5-chloro-2-methoxybenzoic acid ).

- Analytical Challenges : Use hyphenated techniques (e.g., LC-MS/MS) to distinguish isomers or degradation products.

- Safety : Prioritize occupational exposure limits (OELs) for halogenated aromatics, referencing REACH guidelines .

Propriétés

IUPAC Name |

5-acetamido-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFQIUOTAJRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350494 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719282-11-8 | |

| Record name | 5-(acetylamino)-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.